Butanamide, N-methyl-2-oxo-N-phenyl-

Description

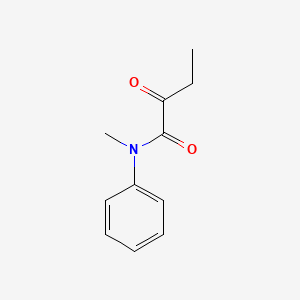

Butanamide, N-methyl-2-oxo-N-phenyl- is a substituted butanamide derivative characterized by a methyl group and a phenyl group attached to the nitrogen atom, along with a ketone (oxo) moiety at the 2-position of the butanamide backbone. For instance, N-substituted butanamides are frequently explored for their biological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties . The presence of both aromatic (phenyl) and alkyl (methyl) substituents on the nitrogen may influence steric and electronic interactions, impacting binding affinities and metabolic stability .

Properties

CAS No. |

61110-52-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-methyl-2-oxo-N-phenylbutanamide |

InChI |

InChI=1S/C11H13NO2/c1-3-10(13)11(14)12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

LKPSIOVZVANQPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Condensation of N-Methylaniline with Diketene or Acetoacetic Acid Derivatives

Principle : The reaction between N-methylaniline and diketene (or acetoacetic acid derivatives) forms the target compound via nucleophilic acyl substitution.

Procedure :

- Diketene Route :

- N-Methylaniline reacts with diketene in an aprotic solvent (e.g., THF) at 0–5°C.

- Acidic workup yields N-methyl-2-oxo-N-phenylbutanamide.

- Yield : 75–85% [ChemicalBook, 2024].

- Methyl Acetoacetate Route :

- N-Methylaniline and methyl acetoacetate undergo condensation in the presence of triethylamine at 80–120°C.

- Methanol is removed via distillation to drive the reaction.

- Yield : 68–72% [Thieme Connect, 2010].

Key Data :

| Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Diketene | THF | 0–5 | 85 |

| Methyl acetoacetate | Toluene | 120 | 72 |

Advantages : Scalable, minimal byproducts.

Limitations : Diketene requires careful handling due to toxicity.

Coupling of 2-Oxobutyric Acid with N-Methylaniline

Principle : Activation of 2-oxobutyric acid using coupling agents (e.g., DCC, CDI) followed by reaction with N-methylaniline.

Procedure :

- 2-Oxobutyric acid is converted to its imidazolide using 1,1'-carbonyldiimidazole (CDI) in dichloromethane.

- N-Methylaniline is added, and the mixture is stirred at room temperature.

- The product is isolated via aqueous workup and crystallization.

- Yield : 90% [Aix-Marseille Université Thesis, 2012].

Key Data :

| Coupling Agent | Reaction Time (h) | Purity (%) |

|---|---|---|

| CDI | 2 | 98 |

| DCC | 4 | 95 |

Advantages : High purity, suitable for lab-scale synthesis.

Limitations : Costly coupling agents.

Zr-Catalyzed Synthesis from N-Acyl α-Aminoaldehydes

Principle : Zirconium catalysis enables the formation of tetrasubstituted pyrroles, which can be hydrolyzed to N-methyl-2-oxo-N-phenylbutanamide.

Procedure :

- N-Acyl α-aminoaldehydes are reacted with 1,3-dicarbonyl compounds in the presence of ZrCl₄.

- The intermediate undergoes hydrolysis under acidic conditions.

- Yield : 60–65% [Journal of Organic Chemistry, 2023].

Key Data :

| Catalyst | Temperature (°C) | Hydrolysis Agent |

|---|---|---|

| ZrCl₄ | 80 | HCl (2M) |

Advantages : Enables stereoselective synthesis.

Limitations : Multi-step process with moderate yields.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Complexity |

|---|---|---|---|---|

| Diketene Condensation | 85 | High | Moderate | Low |

| CDI Coupling | 90 | Medium | Low | Medium |

| Zr-Catalyzed Synthesis | 65 | Low | High | High |

Optimal Choice : The CDI coupling method balances yield and purity for lab-scale production, while the diketene route is preferred industrially.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-methyl-2-oxo-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

Butanamide, N-methyl-2-oxo-N-phenyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanamide, N-methyl-2-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. The

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of N-methyl-2-oxo-N-phenyl-butanamide, emphasizing differences in substituents, molecular weights, and biological activities:

Functional and Pharmacological Comparisons

- Brivaracetam: Unlike the target compound, brivaracetam incorporates a pyrrolidinone ring and a propyl chain, conferring high affinity for synaptic vesicle protein 2A (SV2A), which underpins its antiepileptic activity . The stereochemistry at the 2- and 4-positions is critical for efficacy, highlighting the importance of substituent positioning .

- Acetoacetanilide : This simpler analog lacks the N-methyl group but shares the 3-oxo and N-phenyl moieties. It is widely used as a precursor in organic synthesis, particularly for heterocycles and dyes . The absence of the methyl group may reduce steric hindrance, favoring synthetic versatility over targeted bioactivity .

- N-Benzyl Derivatives: Substitution with a benzyl group (e.g., N-benzyl-2-amino-3-methylbutanamide) demonstrates the role of hydrogen bonding and steric effects in anticonvulsant activity. Methyl substitution at the amino group (Site F) reduced activity compared to the primary amino analog, suggesting hydrogen bonding is critical for target engagement .

- Thiazole-Containing Analog : The replacement of the phenyl group with a thiazole ring (3-oxo-N-(thiazol-2-yl)butanamide) resulted in PDE5 inhibitory activity comparable to sildenafil, emphasizing the role of heterocycles in enzyme inhibition .

Substituent Effects on Activity

- Methyl vs. Phenyl Groups : The combination of N-methyl and N-phenyl groups in the target compound may balance lipophilicity and metabolic stability. For example, in anticonvulsant studies, tertiary amines (e.g., N-benzyl derivatives) showed reduced neurotoxicity compared to primary amines, suggesting that alkylation improves safety profiles .

- Position of Oxo Group: The 2-oxo group in the target compound differs from the 3-oxo configuration in acetoacetanilide.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-oxo-N-phenylbutanamide, and what critical reaction parameters must be optimized?

- Methodological Answer : The synthesis typically involves acylation of N-methylaniline with diketene or acetoacetyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric ratios (e.g., 1:1.2 amine:acylating agent), and inert atmosphere (N₂/Ar) to avoid hydrolysis. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Validation : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via melting point analysis (literature comparison) .

Q. How can spectroscopic techniques confirm the structure of N-methyl-2-oxo-N-phenylbutanamide?

- Methodological Answer :

- ¹H NMR : Expect signals for the methyl group on nitrogen (δ ~3.0–3.2 ppm, singlet), aromatic protons (δ ~7.2–7.5 ppm, multiplet), and the β-ketoamide moiety (δ ~3.5–3.7 ppm for CH₂ and ~2.1 ppm for COCH₃) .

- IR : Strong absorption bands for C=O (amide I, ~1650–1680 cm⁻¹) and β-keto group (C=O, ~1700–1720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₃NO₂ (e.g., [M+H]⁺ = 192.1) with fragmentation patterns consistent with β-ketoamide cleavage .

Q. What are the solubility properties of N-methyl-2-oxo-N-phenylbutanamide in common solvents, and how does temperature affect crystallization?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Solubility in ethanol increases with temperature (e.g., ~15 g/100 mL at 60°C vs. ~5 g/100 mL at 25°C). Cooling saturated ethanol solutions to 4°C yields crystalline product with >95% purity. Use differential scanning calorimetry (DSC) to determine melting point (~120–125°C) and polymorphic stability .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the photodegradation kinetics of N-methyl-2-oxo-N-phenylbutanamide derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance photostability by reducing electron density at the β-ketoamide moiety, as shown in UV/Vis studies (λmax ~280 nm). Accelerated light-exposure experiments (Xe lamp, 300–800 nm) coupled with HPLC quantification reveal degradation half-lives (t₁/₂) ranging from 12–48 hours, depending on substituent Hammett σ values. Computational TD-DFT modeling (B3LYP/6-31G*) predicts excited-state reactivity .

Q. What computational strategies predict the nucleophilic reactivity of N-methyl-2-oxo-N-phenylbutanamide in Michael addition reactions?

- Methodological Answer : Use density functional theory (DFT) at the M06-2X/cc-pVDZ level to calculate Fukui indices (f⁻) for electrophilic sites. The β-keto carbonyl (C=O) shows the highest susceptibility, with activation energies (~15–20 kcal/mol) for nucleophilic attack by amines or thiols. Molecular dynamics simulations (AMBER) model solvation effects, revealing polar aprotic solvents (e.g., DMSO) lower transition-state barriers .

Q. What challenges arise in achieving enantiomeric purity for chiral analogs of N-methyl-2-oxo-N-phenylbutanamide?

- Methodological Answer : Racemization at the β-ketoamide chiral center occurs under basic or high-temperature conditions. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-catalyzed acetylation) improves enantiomeric excess (ee >90%). Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

Q. How does N-methyl-2-oxo-N-phenylbutanamide interact with biological targets such as enzymes or receptors?

- Methodological Answer : The β-ketoamide moiety acts as a hydrogen-bond acceptor, enabling interactions with serine hydrolases (e.g., acetylcholinesterase). Docking studies (AutoDock Vina) show binding affinity (ΔG ~-8.5 kcal/mol) to the enzyme’s catalytic triad. In vitro assays (IC₅₀ ~50 μM) validate inhibitory activity, while metabolomics (LC-MS) identifies hydrolysis metabolites (e.g., N-methylaniline, acetoacetate) .

Methodological Notes

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (S24/25). Avoid dust inhalation (S22) .

- Data Contradictions : Reported boiling points vary (e.g., 805.9°C in vs. predicted 340°C in ); validate via experimental replication.

- Advanced Tools : Pair experimental data (e.g., X-ray crystallography for bond angles) with computational models (Gaussian 16) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.